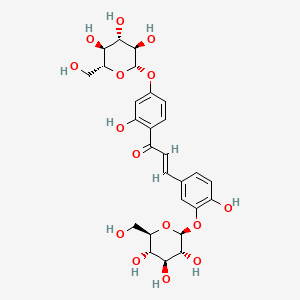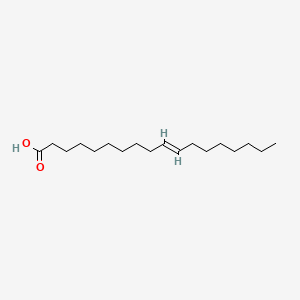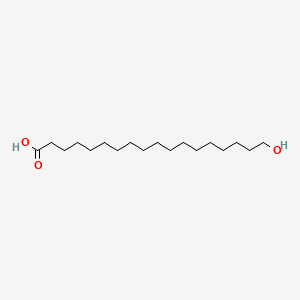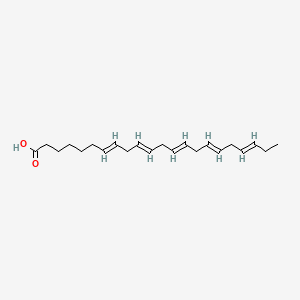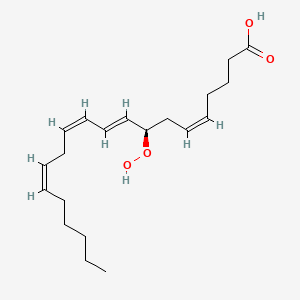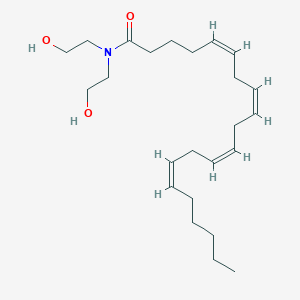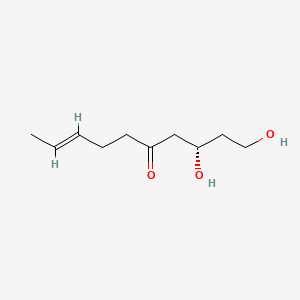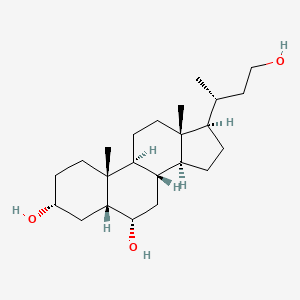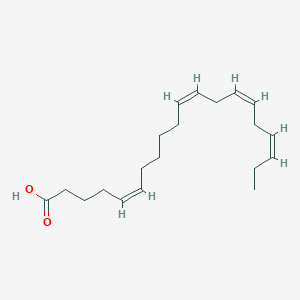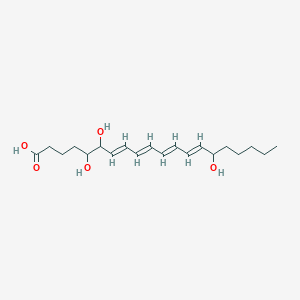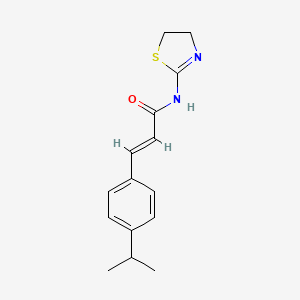![molecular formula C15H25N3O16P2 B1238539 [[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B1238539.png)
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate” is a complex organic molecule with significant biochemical and pharmacological importance. It features a pyrimidine base linked to a sugar moiety, which is further connected to a phosphate group. This structure is characteristic of nucleotides, which are the building blocks of nucleic acids like DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the sugar moiety, followed by the attachment of the pyrimidine base, and finally the addition of the phosphate group. The sugar moiety can be synthesized through a series of protection and deprotection steps to ensure the correct stereochemistry. The pyrimidine base is then attached using a glycosylation reaction, and the phosphate group is added using phosphorylation reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs enzymatic methods to achieve high specificity and yield. Enzymes such as nucleoside phosphorylases and kinases are used to catalyze the formation of the nucleotide structure. These methods are advantageous due to their mild reaction conditions and high selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and phosphorylating agents like phosphorus oxychloride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as phosphorylated sugars, amino-substituted nucleotides, and oxidized nucleotides .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex nucleotides and nucleic acids.
Biology: Plays a crucial role in cellular processes such as DNA replication and RNA transcription.
Medicine: Used in the development of antiviral and anticancer drugs due to its ability to interfere with nucleic acid synthesis.
Industry: Employed in the production of diagnostic reagents and biochemical assays.
Mécanisme D'action
The compound exerts its effects by interacting with various molecular targets and pathways. In biological systems, it can be incorporated into nucleic acids, disrupting their normal function. This can lead to the inhibition of DNA replication and RNA transcription, which is particularly useful in antiviral and anticancer therapies. The compound can also act as a substrate for enzymes involved in nucleotide metabolism, further influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other nucleotides such as adenosine triphosphate (ATP), guanosine triphosphate (GTP), and cytidine triphosphate (CTP). These compounds share a similar structure but differ in their base and sugar moieties .
Uniqueness
What sets this compound apart is its specific base and sugar configuration, which can confer unique biochemical properties. For example, its ability to selectively inhibit certain enzymes or pathways can make it a valuable tool in research and therapeutic applications .
Propriétés
Formule moléculaire |
C15H25N3O16P2 |
|---|---|
Poids moléculaire |
565.32 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H25N3O16P2/c16-7-1-2-18(15(25)17-7)13-11(23)9(21)6(31-13)4-30-35(26,27)34-36(28,29)33-14-12(24)10(22)8(20)5(3-19)32-14/h1-2,5-6,8-14,19-24H,3-4H2,(H,26,27)(H,28,29)(H2,16,17,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14?/m1/s1 |
Clé InChI |
CGPHZDRCVSLMCF-RDKQLNKOSA-N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Synonymes |
CDP-D-glucose CDP-glucose cytidine diphosphate-glucose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-oxobenzo[f]chromen-2-yl)acetamide](/img/structure/B1238456.png)
![2-[3-(1-Benzotriazolylmethyl)-4-methoxyphenyl]-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one](/img/structure/B1238458.png)
![3-[(2,5-dimethyl-4-prop-2-enylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-(3-fluorophenyl)-N-methylbenzamide](/img/structure/B1238459.png)
